Dinitrogen trioxide

説明

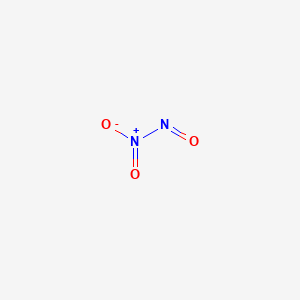

Structure

3D Structure

特性

IUPAC Name |

N-oxonitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O3/c3-1-2(4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSILRDTDCIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O3 | |

| Record name | NITROGEN TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | dinitrogen trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065120 | |

| Record name | Nitrogen trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen trioxide appears as a blue liquid with a sharp, unpleasant chemical odor. Density 1.447 g / cm3. Low-boiling (boiling point 3.5 °C) and held as a liquid by compression. Partially dissociates into NO and NO2. Strong irritant to skin, eyes and mucous membranes. Vapors very toxic by inhalation. Used in special purpose fuels. Under prolonged exposure to intense heat the container may rupture violently and rocket., "Blue liquid with a sharp, unpleasant chemical odor"; [CAMEO] | |

| Record name | NITROGEN TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

38 °F | |

| Record name | Nitrogen trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10544-73-7 | |

| Record name | NITROGEN TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen trioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitrogen oxide (N2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITROGEN TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E0524PXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Geometry and Bonding of Dinitrogen Trioxide (N₂O₃)

Abstract: Dinitrogen trioxide (N₂O₃) is a simple nitrogen oxide with significant utility as a nitrosating agent in organic synthesis.[1][2] It exists as a deep blue liquid or solid at low temperatures, but it is unstable at higher temperatures, dissociating into nitric oxide (NO) and nitrogen dioxide (NO₂).[3][4] This guide provides a comprehensive technical overview of the molecular geometry and chemical bonding of the primary isomer of this compound, ON-NO₂. It details the precise structural parameters determined through advanced spectroscopic and computational methods, outlines the experimental protocols for these determinations, and presents visualizations to clarify structural and logical relationships for researchers, scientists, and drug development professionals.

Molecular Geometry and Structure

The structure of this compound has been elucidated through various experimental techniques, including microwave, infrared, and Raman spectroscopy, as well as computational studies.[5][6] The most stable and predominant form is the asymmetric isomer, which can be described as a nitroso group (-N=O) bonded to a nitro group (-NO₂) via a nitrogen-nitrogen bond.[3][7]

Key structural features include:

-

Planarity: The N₂O₃ molecule is planar, meaning all five of its atoms lie in the same plane.[4][8][9][10] This planarity is attributed to hyperconjugative interactions between the in-plane oxygen lone pairs and the central N-N sigma antibonding orbital (σ*).[11]

-

N-N Bond: A defining characteristic of this compound is its unusually long and weak nitrogen-nitrogen bond.[4][9][10] With a length of approximately 186 pm, this bond is significantly longer than the N-N single bond in hydrazine (145 pm).[3][9] Other nitrogen oxides, such as dinitrogen tetroxide (N₂O₄), also feature similarly elongated N-N bonds.[3][9]

-

Non-equivalent N-O Bonds: Within the nitro (-NO₂) moiety, the two nitrogen-oxygen bonds are not of equal length.[11] This is due to electronic repulsion effects; the oxygen atom that is cis to the nitroso oxygen is further repelled, resulting in a slightly different bond length compared to the trans oxygen atom.[11]

Data Presentation: Structural Parameters

The precise geometric parameters of gaseous this compound have been determined with high accuracy, primarily through microwave spectroscopy.[3] The quantitative data is summarized in the table below.

| Parameter | Value | Source |

| Bond Lengths | ||

| N-N | 186.4 pm | Microwave Spectroscopy[3] |

| N=O (nitroso group) | 114.2 pm | Microwave Spectroscopy[3] |

| N-O (nitro group, cis) | 120.2 pm | Microwave Spectroscopy[3] |

| N-O (nitro group, trans) | 121.7 pm | Microwave Spectroscopy[3] |

| Bond Angles | ||

| O=N-N | 105.1° | Microwave Spectroscopy[3][8] |

| N-N-O (cis) | 112.7° | Microwave Spectroscopy[3][8] |

| N-N-O (trans) | 117.5° | Microwave Spectroscopy[3][8] |

| O-N-O (nitro group) | 129.8° | Microwave Spectroscopy[3][8] |

Chemical Bonding

The bonding in this compound is covalent, involving shared electron pairs between the nitrogen and oxygen atoms.[8] The nitrogen atoms in N₂O₃ have an oxidation state of +3, while the oxygen atoms have an oxidation state of -2.[4][8] The molecule's electronic structure can be represented by resonance hybrids, with the primary structure being O=N-NO₂.[3] The long N-N bond suggests it is relatively weak, which is consistent with the molecule's thermal instability and its tendency to dissociate into NO and NO₂ radicals.[3]

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for its determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of this compound for Organic Synthesis: A Phase Equilibrium Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (N2O3) – Structure, Preparation, Physical Properties, Chemical Properties, Uses, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. This compound | High-Purity Reagent | RUO [benchchem.com]

- 8. This compound | N2O3 Formula, Oxidation Number & Molar Mass | Study.com [study.com]

- 9. This compound Formula: N2O3 Structure and Properties [pw.live]

- 10. byjus.com [byjus.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Electronic Structure and Isomeric Forms of Dinitrogen Trioxide (N₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Dinitrogen trioxide (N₂O₃) is a fascinating and reactive oxide of nitrogen. It serves as a potent nitrosating agent in organic synthesis and is of significant interest in atmospheric chemistry. Existing as a deep blue liquid or solid only at low temperatures, N₂O₃ is in a dynamic equilibrium with its constituent gases, nitric oxide (NO) and nitrogen dioxide (NO₂), at warmer temperatures.[1][2] This guide provides a detailed exploration of its complex electronic structure and the existence of multiple isomeric forms, focusing on the experimental and computational techniques used for their characterization.

Electronic Structure of the Asymmetric Isomer (asym-N₂O₃)

The most stable and common form of this compound is the asymmetric isomer, which can be described as a nitroso group (–N=O) bonded to a nitro group (–NO₂) via a nitrogen-nitrogen bond (ON–NO₂).[3] Computational studies confirm that this asymmetric structure is the most stable isomer due to maximized conjugation.[3][4]

Key Structural Features:

-

Planarity and Symmetry: The asym-N₂O₃ molecule is planar and possesses Cₛ symmetry.[1]

-

N-N Bond: A defining characteristic is its unusually long and weak N-N bond, experimentally determined to be approximately 1.870 Å (187 pm).[1] This is significantly longer than a typical N-N single bond (e.g., ~1.45 Å in hydrazine), indicating a weaker interaction that contributes to the molecule's instability.[1]

-

Hybridization: The nitrogen atoms in the asym-N₂O₃ structure are considered to be sp² hybridized, consistent with the planar geometry and the presence of double bonds.

Caption: Lewis structure of asymmetric N₂O₃ with bond lengths.

Isomeric Forms of N₂O₃

Beyond the common asymmetric form, N₂O₃ can exist in other, less stable isomeric structures. These isomers have been primarily identified and characterized at very low temperatures using matrix isolation spectroscopy and supported by computational chemistry.[3][4]

-

Symmetric Isomer (sym-N₂O₃): This isomer possesses a nitrite-like structure with a central oxygen atom: O=N–O–N=O. It can be formed by the near-infrared irradiation (700-900 nm) of asym-N₂O₃ trapped in a solid nitrogen matrix.[3] This photochemical process is reversible; sym-N₂O₃ reverts to the more stable asym-N₂O₃ when the irradiation is stopped.

-

trans-cis Isomer: Computational studies have also identified a stable trans-cis isomer, which is energetically close to the symmetric form.[3][4]

-

High-Energy Isomers: Several other isomers have been predicted computationally, but they are significantly less stable (by 75–82 kcal/mol) and are not typically observed experimentally.[3]

Caption: Primary isomeric forms of N₂O₃ and their interconversion.

Data Presentation

The quantitative properties of the primary N₂O₃ isomers, derived from experimental spectroscopy and computational studies, are summarized below for comparison.

Table 1: Structural Parameters of N₂O₃ Isomers

| Parameter | asym-N₂O₃ (ON-NO₂) (Experimental/Calculated) | sym-N₂O₃ (O=N-O-N=O) (Calculated) |

| N-N Bond Length | ~1.870 Å | N/A |

| N-O (nitroso) Length | ~1.14 Å | N/A |

| N-O (nitro) Length | ~1.21 Å | ~1.17 Å (terminal N=O) |

| N-O (bridging) Length | N/A | ~1.39 Å |

| O-N-O Angle | ~130° | N/A |

| N-N-O Angle | ~112° (nitroso), ~117° (nitro) | N/A |

| N-O-N Angle | N/A | ~110° |

Note: Data for asym-N₂O₃ is a combination of experimental microwave spectroscopy and ab initio calculations. Data for sym-N₂O₃ is from computational models, as it has not been isolated for direct geometric measurement.

Table 2: Comparative Thermodynamic Stability

| Isomer | Relative Energy (kcal/mol) | Stability Notes |

| asym-N₂O₃ | 0.0 (Reference) | Most stable isomer, predominant species.[3][4] |

| sym-N₂O₃ | Slightly higher than asym | Metastable, observed in matrix isolation.[3] |

| trans-cis N₂O₃ | Slightly higher than asym | Energetically close to sym-N₂O₃.[3] |

| Other Isomers | +75 to +82 | Highly unstable, computationally predicted only.[3] |

Table 3: Key Vibrational Frequencies (cm⁻¹) for Isomer Identification

| Vibrational Mode | asym-N₂O₃ (Gas Phase) | sym-N₂O₃ (N₂ Matrix) |

| NO₂ antisym. stretch | ~1630 | N/A |

| N=O (nitroso) stretch | ~1830-1840 | N/A |

| N=O stretches (sym-N₂O₃) | N/A | 1689.7, 1661.0 |

| NO₂ sym. stretch | ~1304 | N/A |

| N-O-N stretch | N/A | 969.4 |

| NO₂ bend | ~775 | N/A |

| Other bends/torsions | < 700 | 704.3, 387.4, 365.5 |

Note: Frequencies are approximate and depend on the physical state (gas, liquid, matrix). The values for sym-N₂O₃ are from matrix isolation experiments where it was generated photochemically.[3]

Experimental Protocols

The study of N₂O₃ and its isomers requires specialized low-temperature techniques due to their inherent instability.

Synthesis of this compound

The standard laboratory preparation involves the direct reaction of nitric oxide (NO) and nitrogen dioxide (NO₂).

-

Reactant Preparation: Prepare equimolar amounts of gaseous NO and NO₂.

-

Condensation and Reaction: The gas mixture is cooled to below -21°C.[1] Upon condensation, the gases react to form a deep blue liquid, which is primarily N₂O₃.

-

Storage: The resulting N₂O₃ must be maintained at low temperatures (e.g., in a dry ice/acetone bath or liquid nitrogen) to prevent dissociation back into NO and NO₂. The compound is only stable in the solid and liquid phases.[1][2]

Characterization by Matrix Isolation Spectroscopy

This is the primary experimental technique used to trap and study unstable species like N₂O₃ isomers.

-

Sample Preparation: A gaseous mixture of the precursor molecules (e.g., NO and NO₂) is prepared, highly diluted (typically 1:1000) in an inert matrix gas such as argon or nitrogen.[5]

-

Deposition: The gas mixture is slowly deposited under high vacuum onto a spectroscopic window (e.g., CsI for infrared studies) that is cooled to cryogenic temperatures (10-20 K) by a closed-cycle helium cryostat.[6]

-

Matrix Formation: As the inert gas solidifies on the window, it forms a rigid, transparent matrix, trapping the individual N₂O₃ molecules in an isolated state. This prevents intermolecular reactions and allows for spectroscopic analysis.[7]

-

Spectroscopic Analysis: Infrared (FTIR) or Raman spectra of the trapped molecules are recorded. The sharp, well-defined absorption bands correspond to the fundamental vibrational modes of the isolated species.

-

Isotopic Substitution: To confirm the vibrational assignments and elucidate the structure, experiments are repeated using isotopically labeled precursors (e.g., ¹⁵NO, N¹⁸O₂). The resulting shifts in the vibrational frequencies provide definitive evidence for the atomic composition of each vibrational mode.

-

Photochemical Isomerization: To convert asym-N₂O₃ to sym-N₂O₃, the matrix is irradiated in situ with a light source (e.g., a laser or filtered lamp) at specific wavelengths (e.g., 700-900 nm).[3] Spectra are taken before, during, and after irradiation to monitor the disappearance of reactant bands and the appearance of product bands.

Caption: Workflow for the identification of N₂O₃ isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [dr.lib.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Dinitrogen Trioxide Dissociation Equilibrium Constant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dinitrogen trioxide (N₂O₃) dissociation equilibrium. It is intended to be a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the thermodynamics and experimental determination of this critical chemical equilibrium.

Introduction to this compound Dissociation

This compound is a nitrogen oxide that exists in equilibrium with its dissociation products, nitric oxide (NO) and nitrogen dioxide (NO₂). This equilibrium is highly dependent on temperature and pressure, with the dissociation being favored at higher temperatures. The reversible reaction is as follows:

N₂O₃(g) ⇌ NO(g) + NO₂(g)

The position of this equilibrium is crucial in various chemical systems, including atmospheric chemistry and as a nitrosating agent in organic synthesis. A quantitative understanding of the equilibrium constant is therefore essential for controlling and predicting the behavior of N₂O₃ in these applications.

Thermodynamic Data and Equilibrium Constants

The dissociation of this compound is an endothermic process. The equilibrium constant for the dissociation, Kp, is defined by the partial pressures of the gases at equilibrium:

Kp = (P_NO * P_NO₂) / P_N₂O₃

The concentration-based equilibrium constant, Kc, can be related to Kp through the ideal gas law:

Kp = Kc(RT)^Δn

where:

-

R is the ideal gas constant (0.0821 L·atm·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

-

Δn is the change in the number of moles of gas (in this case, Δn = (1 + 1) - 1 = 1)

At 25°C (298.15 K), the dissociation constant, K_D, has a value of 193 kPa.[1] The heat of reaction for the dissociation is approximately 39.86 ± 0.4 kJ/mol, with a corresponding entropy change of 139 ± 1.5 J·mol⁻¹·K⁻¹.[2]

The following tables summarize the thermodynamic properties of the species involved and the calculated equilibrium constants at various temperatures.

Table 1: Standard Thermodynamic Properties (298.15 K)

| Species | Standard Enthalpy of Formation (ΔH_f°) (kJ/mol) | Standard Molar Entropy (S°) (J·mol⁻¹·K⁻¹) |

| N₂O₃(g) | 86.63 | 314.73 |

| NO(g) | 90.25 | 210.76 |

| NO₂(g) | 33.18 | 240.06 |

Data sourced from the NIST Chemistry Webbook.[3]

Table 2: Temperature Dependence of the Equilibrium Constants Kp and Kc

| Temperature (K) | Temperature (°C) | Kp (atm) | Kc (mol/L) |

| 273.15 | 0 | 0.38 | 1.69 x 10⁻² |

| 283.15 | 10 | 0.84 | 3.63 x 10⁻² |

| 298.15 | 25 | 1.90 | 7.76 x 10⁻² |

| 313.15 | 40 | 3.98 | 1.55 x 10⁻¹ |

| 323.15 | 50 | 6.09 | 2.30 x 10⁻¹ |

Note: Kp and Kc values were calculated using the Van't Hoff equation and the thermodynamic data from Table 1.

Experimental Protocols for Determining the Equilibrium Constant

Several experimental techniques can be employed to determine the equilibrium constant for the dissociation of this compound. The most common methods involve spectrophotometry and gas density measurements.

Spectrophotometric Determination

This method relies on measuring the absorbance of the gas mixture at equilibrium. N₂O₃ is a deep blue compound, while NO₂ is a reddish-brown gas, and NO is colorless. By monitoring the absorbance at wavelengths specific to N₂O₃ and NO₂, their partial pressures can be determined.

3.1.1. Experimental Workflow

Caption: Experimental workflow for spectrophotometric determination.

3.1.2. Detailed Methodology

-

Gas Mixture Preparation: Prepare a gas mixture with a known initial composition of nitric oxide (NO) and nitrogen dioxide (NO₂). This can be achieved by mixing known volumes or partial pressures of the pure gases.

-

Sample Cell: Introduce the gas mixture into a gas cell of a known path length. The cell should be made of a material that is inert to the nitrogen oxides and transparent in the desired spectral region (e.g., quartz for UV-Vis). The cell must be placed in a thermostated holder to maintain a constant temperature.

-

Equilibration: Allow the gas mixture to reach equilibrium at the desired temperature. The time required for equilibration will depend on the temperature and initial concentrations.

-

Spectroscopic Measurement: Record the absorption spectrum of the equilibrated gas mixture using a UV-Vis or FTIR spectrometer.

-

Data Analysis:

-

Identify the characteristic absorption bands for N₂O₃ (around 625 nm in the visible region) and NO₂ (broad absorption in the visible region).

-

Using the Beer-Lambert Law (A = εbc), and known molar absorptivities (ε) for N₂O₃ and NO₂, calculate their concentrations (c) from the measured absorbance (A) and the known path length (b).

-

Convert the concentrations to partial pressures using the ideal gas law (P = (n/V)RT = cRT).

-

The partial pressure of NO at equilibrium can be calculated based on the initial stoichiometry and the change in the partial pressure of N₂O₃.

-

Calculate the equilibrium constant, Kp, using the determined partial pressures.

-

Gas Density Method

This classical method involves measuring the average molar mass of the gas mixture at equilibrium. As N₂O₃ dissociates, the total number of moles of gas increases, leading to a decrease in the average molar mass and density of the mixture at constant pressure and temperature.

3.2.1. Experimental Workflow

Caption: Experimental workflow for the gas density method.

3.2.2. Detailed Methodology

-

Sample Preparation: A known mass of liquid N₂O₃ is introduced into an evacuated vessel of a precisely known volume.

-

Equilibration: The vessel is heated to the desired temperature, and the system is allowed to reach equilibrium.

-

Pressure Measurement: The total pressure of the gas mixture at equilibrium is measured using a manometer.

-

Data Analysis:

-

The average molar mass (M_avg) of the gas mixture at equilibrium can be calculated from the ideal gas law: M_avg = (mRT) / (PV), where 'm' is the initial mass of N₂O₃.

-

The degree of dissociation (α) can be determined from the relationship between the initial molar mass of N₂O₃ (M_N₂O₃) and the average molar mass of the mixture: α = (M_N₂O₃ - M_avg) / M_avg.

-

The mole fractions of each component at equilibrium can be expressed in terms of α:

-

X_N₂O₃ = (1 - α) / (1 + α)

-

X_NO = α / (1 + α)

-

X_NO₂ = α / (1 + α)

-

-

The partial pressures are then calculated by multiplying the mole fraction of each component by the total pressure (P_total).

-

Finally, Kp is calculated from the partial pressures.

-

Signaling Pathways and Logical Relationships

The dissociation of this compound is a fundamental unimolecular decomposition reaction. The process can be visualized as the cleavage of the weak N-N bond.

Caption: this compound dissociation pathway.

Conclusion

This technical guide has provided a detailed examination of the this compound dissociation equilibrium. The provided thermodynamic data, equilibrium constants, and detailed experimental protocols offer a solid foundation for researchers and scientists working with this important nitrogen oxide. A thorough understanding of this equilibrium is paramount for the successful application and control of chemical processes involving this compound.

References

Spectroscopic Characterization of Dinitrogen Trioxide (N₂O₃) Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dinitrogen trioxide (N₂O₃) isomers. This compound is a key intermediate in various chemical and biological processes, including its role as a nitrosating agent. Understanding the distinct properties of its isomers is crucial for elucidating reaction mechanisms and for applications in synthetic chemistry and drug development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of isomer interconversion and experimental workflows.

Introduction to N₂O₃ Isomers

This compound exists as several isomers, with the most stable and well-characterized being the asymmetric form (asym-N₂O₃). However, other less stable isomers have been identified and studied, primarily at low temperatures using matrix isolation techniques. The primary isomers of interest are:

-

asym-N₂O₃ (ON-NO₂): The most stable isomer, possessing a planar structure with a long N-N bond.[1]

-

sym-N₂O₃ (O-N-O-N-O): A symmetric, nitrite-like structure that is less stable than the asymmetric form.[2]

Computational studies have explored additional, more energetic isomers, but asym-N₂O₃, sym-N₂O₃, and trans-cis N₂O₃ are the most experimentally relevant and stable forms.[5] Theoretical calculations confirm that asym-N₂O₃ is the most stable of these three.[5]

Quantitative Spectroscopic and Structural Data

The spectroscopic and structural parameters of the N₂O₃ isomers have been determined through a combination of experimental techniques, including microwave, infrared, and Raman spectroscopy, and supported by theoretical calculations. The following tables summarize the key quantitative data for the three primary isomers.

Table 1: Vibrational Frequencies of N₂O₃ Isomers in Solid Argon Matrix

| Vibrational Mode Description | asym-N₂O₃ (cm⁻¹) | sym-N₂O₃ (cm⁻¹) | trans-cis N₂O₃ (cm⁻¹) |

| N=O stretch | - | 1688.6 | 1704.5 |

| N=O stretch | - | - | 1665.7 |

| NO₂ antisymmetric stretch | 1629.4 | - | - |

| NO₂ symmetric stretch | 1305.5 | - | - |

| N-O stretch | - | 971.0 | 877.8 |

| N-O-N bend | - | 704.6 | - |

| NO₂ wag | 782.3 | - | - |

| N-N stretch | 243.0 | - | - |

| NO₂ rock | 413.4 | - | - |

| Torsion | - | - | 243.0 |

Data sourced from Lee et al., 1998.[3][4]

Table 2: Structural Parameters of asym-N₂O₃

| Parameter | Experimental Value |

| Bond Lengths (Å) | |

| N-N | 1.864 |

| N=O (nitrosyl) | 1.142 |

| N-O (nitro, trans to N-N) | 1.202 |

| N-O (nitro, cis to N-N) | 1.217 |

| Bond Angles (°) | |

| O=N-N | 105.1 |

| O(trans)-N-N | 112.7 |

| O(cis)-N-N | 117.5 |

Data from microwave spectroscopy.[6]

Experimental Protocols

The characterization of unstable N₂O₃ isomers heavily relies on matrix isolation spectroscopy. This technique allows for the trapping and stabilization of highly reactive species in an inert solid matrix at cryogenic temperatures.

Matrix Isolation Infrared and Raman Spectroscopy

Objective: To generate, trap, and obtain vibrational spectra of N₂O₃ isomers.

Methodology:

-

Sample Preparation: A gaseous mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) diluted in a large excess of an inert gas (typically Argon) is prepared. For isotopic studies, ¹⁸O or ¹⁵N labeled precursors are used.[3][4]

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate, such as a gold-plated copper mirror or a CsI window, maintained at a low temperature (around 13 K) by a closed-cycle helium refrigerator.[3][4] The deposition is performed under high vacuum to prevent contamination.

-

Spectroscopic Measurement: The infrared and/or Raman spectra of the deposited matrix are recorded. At this stage, the spectrum is dominated by the most stable isomer, asym-N₂O₃.

-

Photoconversion: To generate and study less stable isomers, the matrix is irradiated with light of specific wavelengths.

-

Irradiation with a XeCl excimer laser (308 nm) converts asym-N₂O₃ into sym-N₂O₃ and trans-cis N₂O₃.[3][4]

-

Subsequent irradiation with red light (e.g., > 630 nm) can convert trans-cis N₂O₃ to sym-N₂O₃.[3][4]

-

Irradiation in the near-infrared region (700-900 nm) also promotes the conversion of asym-N₂O₃ to sym-N₂O₃.[2]

-

Conversely, UV irradiation (370-480 nm) can convert sym-N₂O₃ back to asym-N₂O₃.[2]

-

-

Data Analysis: Difference spectra are often calculated by subtracting the spectrum before irradiation from the spectrum after irradiation to clearly identify the absorption bands corresponding to the newly formed isomers.[3][4] The assignment of vibrational modes is aided by isotopic substitution and comparison with theoretical calculations.

Theoretical and Computational Methodologies

Theoretical calculations are indispensable for supporting the assignment of experimental spectra and for predicting the structures and relative stabilities of different isomers.

Density Functional Theory (DFT): This is a widely used method for calculating the geometries, vibrational frequencies, and energies of N₂O₃ isomers. Functionals such as B3LYP and BLYP, combined with basis sets like 6-311++G(3df) or cc-pVDZ, have been shown to provide results in good agreement with experimental data.[2][3][4]

Ab Initio Methods: Higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), have also been employed to obtain more accurate energies and structural parameters.[5][6]

These computational approaches are used to:

-

Optimize the geometries of the different isomers to find their minimum energy structures.

-

Calculate harmonic vibrational frequencies, which are then compared with experimental IR and Raman spectra to aid in the assignment of observed bands. Isotopic shifts can also be calculated and compared with experimental values.

-

Determine the relative energies of the isomers to predict their relative stabilities.

Visualizing Isomer Interconversion and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relationships between the N₂O₃ isomers and the experimental workflow for their characterization.

Caption: Photochemical interconversion pathways of N₂O₃ isomers.

Caption: Workflow for matrix isolation spectroscopy of N₂O₃ isomers.

References

A Comprehensive Technical Guide to the Phase Diagram of the Nitrogen Oxides System

This technical guide provides a detailed overview of the phase behavior of the nitrogen oxides system, focusing on key compounds such as dinitrogen pentoxide (N₂O₅), dinitrogen tetroxide (N₂O₄), nitrogen dioxide (NO₂), nitric oxide (NO), and nitrous oxide (N₂O). The content is tailored for researchers, scientists, and professionals in drug development who require a fundamental understanding of the physicochemical properties of these compounds.

Quantitative Thermodynamic Data

The phase transitions of nitrogen oxides are characterized by specific temperatures and pressures. The following tables summarize the critical quantitative data for the most common nitrogen oxides, facilitating easy comparison.

| Compound | Formula | Melting Point (°C) | Boiling Point (°C) | Critical Temperature (°C) | Critical Pressure (atm) |

| Nitrous Oxide | N₂O | -90.8 | -88.5 | 36.4 | 71.5 |

| Nitric Oxide | NO | -163.6 | -151.8 | -93.0 | 64.0 |

| Nitrogen Dioxide | NO₂ | -9.3[1] | 21.2[1][2] | 157.8 | 100.0 |

| Dinitrogen Tetroxide | N₂O₄ | -11.2[1] | 21.15[1] | 157.8 | 100.0 |

| Dinitrogen Pentoxide | N₂O₅ | 41 | 47 (sublimes) | Not well-defined | Not well-defined |

Note: Nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄) exist in a temperature-dependent equilibrium (N₂O₄ ⇌ 2NO₂).[1][3][4][5][6] The critical point data is for the equilibrium mixture.

| Compound | Formula | Enthalpy of Fusion (kJ/mol) | Enthalpy of Vaporization (kJ/mol) |

| Nitrous Oxide | N₂O | 6.54 | 16.52 |

| Nitric Oxide | NO | 2.30 | 13.78 |

| Dinitrogen Tetroxide | N₂O₄ | 14.65[7] | 38.12[7] |

| Dinitrogen Pentoxide | N₂O₅ | 19.67[8] | 51.19[8] |

Key Equilibria in the Nitrogen Oxides System

The nitrogen oxides system is characterized by several important chemical equilibria, most notably the dimerization of nitrogen dioxide to dinitrogen tetroxide.

2.1. N₂O₄ ⇌ 2NO₂ Equilibrium

This equilibrium is fundamental to understanding the behavior of nitrogen dioxide. Dinitrogen tetroxide (N₂O₄) is a colorless diamagnetic gas, while nitrogen dioxide (NO₂) is a brown paramagnetic gas.[3][4] The position of the equilibrium is highly dependent on temperature.

-

Reaction: 2NO₂(g) ⇌ N₂O₄(g)

-

Entropy of Reaction (ΔS°): -175.83 J/(mol·K)[4]

Le Chatelier's principle dictates that an increase in temperature will shift the equilibrium to the left, favoring the formation of the brown NO₂ gas. Conversely, a decrease in temperature will shift the equilibrium to the right, favoring the formation of colorless N₂O₄.[3][4][6] At temperatures below -11.2 °C, the system exists almost entirely as N₂O₄ in the solid phase.[1]

2.2. Decomposition of Dinitrogen Pentoxide

Dinitrogen pentoxide (N₂O₅) is a white crystalline solid that sublimes at temperatures above room temperature.[9] It is thermally unstable and decomposes into nitrogen dioxide and oxygen.

-

Reaction: 2N₂O₅(g) → 4NO₂(g) + O₂(g)

At higher temperatures (600–1100 K), the decomposition occurs in a stepwise manner.[9]

Experimental Protocols

The determination of phase diagrams and thermodynamic properties of nitrogen oxides involves various experimental techniques. Below are outlines of key experimental protocols.

3.1. Determination of Vapor Pressure and Phase Boundaries

This protocol is used to measure the vapor pressure of a substance as a function of temperature and to identify phase transition points.

-

Apparatus: A calibrated, heavy-walled, hard-glass pressure tube is connected to a pressure gauge (e.g., a free-piston gauge) and a temperature control system (e.g., a vapor bath thermostat). The sample is confined over a non-reactive substance like mercury.

-

Procedure:

-

The nitrogen oxide sample is introduced into the pressure tube.

-

The system is brought to a specific temperature using the thermostat.

-

The pressure is measured with the pressure gauge.

-

Visual observation through the glass tube allows for the identification of dew points (condensation) and boiling points, as well as the critical point where the distinction between liquid and gas phases disappears.

-

The volume of the sample can be measured using a cathetometer for density calculations.

-

-

Data Analysis: The collected pressure and temperature data are plotted to construct the vapor pressure curve, which is a key component of the phase diagram.

3.2. Investigation of the N₂O₄ ⇌ 2NO₂ Equilibrium

This protocol demonstrates the effect of temperature on the equilibrium between nitrogen dioxide and dinitrogen tetroxide.

-

Materials: Sealed glass tubes containing NO₂/N₂O₄ gas, a hot water bath, an ice-water bath, a dry ice/acetone bath, and liquid nitrogen.[3][4][6]

-

Procedure:

-

A set of sealed glass tubes containing the NO₂/N₂O₄ equilibrium mixture is prepared.

-

One tube is kept at room temperature as a reference.

-

The other tubes are placed in the different temperature baths: hot water, ice-water, dry ice/acetone, and liquid nitrogen.[3][4]

-

The color of the gas in each tube is observed and compared.

-

-

Observations: The intensity of the brown color, which is indicative of the NO₂ concentration, is observed to decrease as the temperature decreases.[3][4] In the liquid nitrogen, the colorless solid N₂O₄ can be observed.[6] This provides a qualitative demonstration of Le Chatelier's principle for this equilibrium.

Visualizations of Key Processes

4.1. Generalized Pressure-Temperature Phase Diagram

The following diagram illustrates a typical pressure-temperature phase diagram for a single-component system, applicable to individual nitrogen oxides.

Caption: A generalized P-T phase diagram showing solid, liquid, and gas phases.

4.2. The N₂O₄ ⇌ 2NO₂ Equilibrium Workflow

This diagram illustrates the dynamic equilibrium between dinitrogen tetroxide and nitrogen dioxide and its dependence on temperature.

References

- 1. Nitrogen dioxide - Wikipedia [en.wikipedia.org]

- 2. matheux.ovh [matheux.ovh]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NO2/ N2O4 Equilibrium Demonstration Sheet [chemed.chem.purdue.edu]

- 5. people.umass.edu [people.umass.edu]

- 6. Equilibrium of NO₂ and N₂O₄ | Department of Chemistry | University of Washington [chem.washington.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. dinitrogen pentaoxide (CAS 10102-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Dinitrogen pentoxide - Wikipedia [en.wikipedia.org]

The Elusive Solubility of Dinitrogen Trioxide in Aprotic Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrogen trioxide (N₂O₃) is a potent nitrosating agent with significant implications in organic synthesis and cellular signaling pathways.[1] Its utility, however, is often hampered by its inherent instability and the complex equilibria it participates in with nitric oxide (NO) and nitrogen dioxide (NO₂).[2] A thorough understanding of its behavior in various solvent systems is paramount for its effective and safe application. This technical guide provides a comprehensive overview of the solubility of this compound in aprotic organic solvents, addressing the challenges in its quantification, outlining potential experimental methodologies for its determination, and illustrating its key chemical interactions.

While quantitative solubility data for this compound in aprotic organic solvents is scarce in publicly available literature, qualitative descriptions and an understanding of its chemical properties allow for valuable insights.

Physicochemical Properties and Stability of this compound

This compound is a deep blue liquid or gas with a low boiling point of approximately 3.5°C, at which it also begins to dissociate.[3] It exists in equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂), a relationship that is significantly influenced by both temperature and the polarity of the solvent.[4] The dissociation of N₂O₃ is more pronounced in nonpolar solvents.[1]

Qualitative Solubility of this compound in Aprotic Organic Solvents

Based on available literature, this compound is qualitatively described as being soluble in a range of aprotic organic solvents. This solubility is critical for its use in organic synthesis, where it serves as a powerful nitrosating agent.[2]

Table 1: Qualitative Solubility of this compound in Various Aprotic Organic Solvents

| Solvent | Qualitative Solubility |

| Diethyl Ether | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Chloroform | Soluble |

| Carbon Tetrachloride | Soluble |

| Acetonitrile | Soluble |

This compound Dissociation and Equilibrium

The primary challenge in quantifying the solubility of this compound lies in its dynamic equilibrium with nitric oxide and nitrogen dioxide. This equilibrium is fundamental to its reactivity and stability in solution.

Caption: this compound Dissociation Equilibrium.

Proposed Experimental Protocols for Solubility Determination

Given the reactive nature of this compound, direct measurement of its solubility requires specialized techniques. Standard methods for determining the solubility of gases in liquids can be adapted. A potential experimental workflow could involve the following steps:

Caption: Proposed Experimental Workflow.

Detailed Methodologies

-

Preparation of Solvent and Gas:

-

The selected aprotic organic solvent must be thoroughly degassed to remove dissolved oxygen and other gases that could react with this compound.

-

High-purity this compound gas should be synthesized immediately prior to use, for example, by the reaction of nitric oxide with dinitrogen tetroxide.

-

-

Saturation and Equilibration:

-

A known volume of the degassed solvent would be introduced into a thermostatted reaction vessel equipped with a pressure gauge.

-

This compound gas would be bubbled through the solvent at a controlled temperature and pressure until saturation is achieved.

-

The system should be allowed to equilibrate, which may be monitored by observing a stable pressure reading.

-

-

Quantification of Dissolved N₂O₃:

-

Spectroscopic Method: A sample of the saturated solution could be rapidly transferred to a sealed cuvette and its absorbance measured using UV-Vis spectrophotometry. The concentration of N₂O₃ can be determined using its known molar absorptivity at a characteristic wavelength (around 700 nm).[4]

-

Chromatographic Method: A headspace gas chromatography (GC) or high-performance liquid chromatography (HPLC) method could be developed. For headspace GC, the partial pressure of N₂O₃ (and its dissociation products) in the vapor phase above the saturated solution would be measured and related to its concentration in the liquid phase using Henry's Law. HPLC would require a suitable column and mobile phase to separate and quantify N₂O₃ from the solvent and its degradation products.

-

Signaling Pathway Implication: N₂O₃ as a Nitrosating Agent

In biological systems and organic synthesis, the primary role of this compound is as a potent nitrosating agent, capable of S-nitrosation and N-nitrosation. This reactivity is central to its biological effects and synthetic applications.

Caption: N₂O₃-mediated Nitrosation.

Conclusion

While a comprehensive, quantitative dataset on the solubility of this compound in aprotic organic solvents remains elusive due to its inherent instability, qualitative evidence confirms its solubility in several common solvents. For researchers and professionals in drug development, understanding the factors that govern the N₂O₃ ⇌ NO + NO₂ equilibrium is crucial for controlling its reactivity. The development of robust experimental protocols, likely based on spectroscopic or chromatographic techniques, is necessary to generate the much-needed quantitative solubility data. Such data will undoubtedly facilitate the broader and more precise application of this important nitrosating agent in both research and industrial settings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Liquid Dinitrogen Trioxide (N₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrogen trioxide (N₂O₃), also known as nitrogen sesquioxide, is a nitrogen oxide with the chemical formula N₂O₃. In its liquid state, it is a deep blue compound that is only stable at low temperatures.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of liquid N₂O₃, intended for researchers, scientists, and professionals in drug development who may utilize it as a potent nitrosating agent or study its unique chemical characteristics.[3]

Physical Properties

Liquid N₂O₃ is a deep blue substance, a color that fades to greenish at higher temperatures due to its decomposition.[4][5] The determination of its physical properties is complicated by its inherent instability and its equilibrium with other nitrogen oxides.[6]

Quantitative Physical Data

| Property | Value | Units | Notes and Citations |

| Molecular Weight | 76.011 | g/mol | [2] |

| Appearance | Deep blue liquid | - | [1][4] |

| Melting Point | -100.7 | °C | [4] |

| Boiling Point | 3.5 | °C | Dissociates upon boiling.[4] |

| Density (liquid) | 1.447 | g/cm³ | At 2°C.[7] |

| Viscosity | Data not available | - | |

| Vapor Pressure | Data not available | - | N₂O₃ exists in equilibrium with its decomposition products, making a simple vapor pressure curve difficult to define.[6] |

Chemical Properties and Reactivity

Liquid N₂O₃ is a highly reactive compound, primarily due to its tendency to dissociate and its nature as an acid anhydride.

Dissociation and Equilibrium

This compound exists in equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂).[2] This equilibrium is highly temperature-dependent, with higher temperatures favoring the gaseous decomposition products.[2] The equilibrium can be represented as:

N₂O₃(l) ⇌ NO(g) + NO₂(g)

At 25°C, the equilibrium constant (Kp) for this dissociation is 1.91.[5] The presence of excess NO can shift the equilibrium towards the formation of N₂O₃.[6]

Caption: Dissociation equilibrium of liquid this compound.

Reactivity with Water

This compound is the anhydride of nitrous acid (HNO₂). It reacts with water to form nitrous acid, which is an unstable weak acid.[4]

N₂O₃ + H₂O → 2HNO₂

The nitrous acid formed can then decompose, particularly if not used quickly, into nitric oxide and nitric acid.[4]

Nitrosating Agent

This compound is a powerful nitrosating agent, capable of introducing a nitroso group (-NO) into various organic molecules.[3] This reactivity is of significant interest in organic synthesis and for studying the biological roles of nitrosation.[3]

Oxidizing Properties

N₂O₃ acts as a strong oxidizing agent and can support combustion, though it is not flammable itself.[7] It can react vigorously with combustible materials.[7]

Experimental Protocols

Synthesis of Liquid this compound

A common laboratory method for the synthesis of liquid N₂O₃ involves the reaction of equimolar amounts of nitric oxide (NO) and nitrogen dioxide (NO₂) at low temperatures.[4]

Workflow for the Synthesis of Liquid N₂O₃

Caption: General workflow for the laboratory synthesis of liquid N₂O₃.

Detailed Methodology:

-

Gas Generation: Generate nitric oxide (NO) and nitrogen dioxide (NO₂) through appropriate chemical reactions. For instance, NO can be produced by the reaction of copper with dilute nitric acid, and NO₂ by the reaction of copper with concentrated nitric acid.

-

Gas Mixing: Carefully mix equimolar streams of the generated NO and NO₂ gases. Flow rates should be precisely controlled to ensure the correct stoichiometry.

-

Condensation: Pass the gas mixture through a cold trap or condenser maintained at a temperature below -21°C. A dry ice/acetone bath or a cryocooler can be used for this purpose.

-

Collection: The deep blue liquid N₂O₃ will condense and collect in the cold trap.

-

Storage: The collected liquid N₂O₃ must be maintained at low temperatures to prevent decomposition.

Measurement of Physical Properties

Due to the unstable and hazardous nature of liquid N₂O₃, the measurement of its physical properties requires specialized equipment and stringent safety protocols.

-

Density: A low-temperature pycnometer can be used. The pycnometer is first calibrated with a liquid of known density at the desired low temperature. The volume of the pycnometer is determined, and then it is filled with liquid N₂O₃ at the same temperature. The mass of the liquid N₂O₃ is measured, and the density is calculated.

-

Viscosity: A cryo-viscometer, such as a falling-ball or rotational viscometer designed for low-temperature operation, would be required. The measurement would need to be performed in a sealed, temperature-controlled environment to prevent evaporation and decomposition.

-

Vapor Pressure: A low-temperature static or dynamic vapor pressure apparatus would be necessary. The liquid would be placed in a thermostated container connected to a pressure transducer. The system would need to be free of air and moisture. The vapor pressure would be measured as a function of temperature.

Safety, Handling, and Emergency Procedures

This compound is a highly toxic, corrosive, and strong oxidizing agent.[7] Handling requires strict adherence to safety protocols.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[3][8]

-

Skin Protection: Cryogenic, loose-fitting, insulated gloves should be worn.[8] A lab coat and long pants without cuffs are required to prevent skin contact.[3]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In case of potential exposure to vapors, a self-contained breathing apparatus (SCBA) is necessary.[1]

Handling and Storage

-

Liquid N₂O₃ should only be handled in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Store in a cool, dry, well-ventilated area away from combustible materials and sources of ignition.[9]

-

Containers must be designed for cryogenic liquids and should not be sealed to prevent pressure buildup from vaporization.[10]

Emergency Procedures

-

Inhalation: Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing. Flush the affected area with copious amounts of lukewarm water for at least 15 minutes. If frostbite occurs, do not rub the affected area. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with large amounts of lukewarm water for at least 20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Spills: Evacuate the area. If the spill is small, it may be possible to neutralize it with an appropriate agent, but this should only be done by trained personnel with proper PPE. For larger spills, contact emergency services.

References

- 1. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. NITROGEN TRIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. 353. The viscosity of dinitrogen tetroxide and its binary mixtures with organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Properties of liquid nitrogen. Laboratory experiments with liquid nitrogen | MEL Chemistry [melscience.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. activeagriscience.com [activeagriscience.com]

A Theoretical Investigation into the Structure and Stability of Dinitrogen Trioxide (N₂O₃)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of the structural isomers of dinitrogen trioxide (N₂O₃), focusing on their stability and the theoretical methods employed for their characterization. Due to its reactive nature, experimental characterization of N₂O₃ can be challenging, making computational chemistry an indispensable tool for understanding its properties.

Isomers of N₂O₃ and Relative Stability

Theoretical studies have identified several isomers of N₂O₃. The three most stable and chemically relevant isomers are the asymmetric form (asym-N₂O₃), the symmetric form (sym-N₂O₃), and a trans-cis conformer. Computational results consistently show that asym-N₂O₃, with the structure ON-NO₂, is the most stable isomer and is therefore the predominant species under most conditions.[1] The symmetric and trans-cis isomers are only slightly less stable and can readily interconvert with the asymmetric form.[1]

Other conformers have been investigated, including a cage-like isomer (c-N₂O₃) which is vibrationally stable, but these are significantly higher in energy (over 75 kcal/mol less stable) than asym-N₂O₃ and are not considered major contributors to the chemistry of N₂O₃ under normal conditions.[1]

Table 1: Relative Stability of Key N₂O₃ Isomers

| Isomer | Structure | Relative Energy (kcal/mol) | Stability Ranking |

| asym-N₂O₃ | O=N-NO₂ | 0.00 | 1 (Most Stable)[1] |

| sym-N₂O₃ | O=N-O-N=O | Slightly higher than asym-N₂O₃ | 2 |

| trans-cis N₂O₃ | N/A | Slightly higher than asym-N₂O₃ | 3 |

Note: Precise relative energy values vary depending on the level of theory used in the calculation. However, the stability ranking remains consistent across high-level theoretical models.

Structural Parameters

The geometric structures of N₂O₃ isomers have been determined using various ab initio and Density Functional Theory (DFT) methods. The calculated bond lengths and angles provide crucial insights into the bonding and electronic structure of these molecules. The molecule sym-N₂O₃ has been determined to be planar at all levels of theory considered.[2]

Table 2: Calculated Structural Parameters for sym-N₂O₃

| Parameter | Value | Level of Theory |

| N-O Bond Length (central) | 1.492 Å | MP2[2] |

| N=O Bond Length (terminal) | 1.168 Å | MP2[2] |

| ∠N-O-N Bond Angle | 103.5° | MP2[2] |

| ∠O-N-O Bond Angle | 109.9° | MP2[2] |

Data for the most stable isomer, asym-N₂O₃, involves a central N-N bond connecting a nitro group (NO₂) to a nitrosyl group (NO). Its structure is characterized by this key bond, which has been shown to be relatively long and weak, influencing its reactivity.

Experimental and Computational Protocols

The theoretical investigation of N₂O₃ relies on sophisticated computational chemistry methods to accurately predict its properties.

Key Methodologies:

-

Geometry Optimization: The first step in any theoretical study is to find the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

-

Frequency Calculations: Once a stationary point is located, harmonic frequency calculations are performed. A true minimum (a stable isomer) will have all real (positive) vibrational frequencies. The presence of a single imaginary frequency indicates a transition state, which represents the energy maximum along a reaction coordinate between two isomers.

-

High-Accuracy Energy Calculations: To obtain reliable relative energies, single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-level methods.

Levels of Theory and Basis Sets:

The accuracy of computational results is highly dependent on the chosen level of theory and basis set.

-

Density Functional Theory (DFT): Methods like B3LYP are widely used for geometry optimization as they provide a good balance between accuracy and computational cost. For instance, studies on N-nitrosation by N₂O₃ isomers have employed the B3LYP-D3/def2-TZVP level of theory, which includes corrections for dispersion forces.

-

Ab Initio Methods:

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation and provides more accurate results than Hartree-Fock (SCF) theory, as seen in the structural determination of sym-N₂O₃.[2]

-

Coupled Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy, CCSD(T) is used for precise energy calculations. A common high-level approach is to perform CCSD(T) calculations with a large basis set on geometries optimized with a less expensive method like B3LYP (e.g., CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p)).[1]

-

-

Basis Sets: The choice of basis set determines the flexibility the calculation has in describing the molecular orbitals. Larger basis sets, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ), provide more accurate results but are more computationally demanding.[3][4]

Visualizations of Theoretical Concepts

The three most stable isomers of N₂O₃ are not isolated species but can convert into one another through transition states. This relationship is a key finding of theoretical studies.

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Synthesis of Dinitrogen Trioxide (N₂O₃) Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrogen trioxide (N₂O₃) is a potent nitrosating agent valued in organic synthesis for its high reactivity and excellent atom economy.[1] It serves as a key reagent for introducing nitroso groups into organic molecules, a critical step in the synthesis of various pharmaceuticals, including N-nitrosamines and heterocyclic compounds like benzotriazoles and sydnones.[2][3] However, N₂O₃ is inherently unstable at ambient temperatures, where it exists in equilibrium with its gaseous precursors, nitric oxide (NO) and nitrogen dioxide (NO₂).[4][5] This instability poses significant challenges for its preparation, handling, and use as a stock reagent with a well-defined concentration.[1][6]

These application notes provide detailed protocols for two primary methods of generating N₂O₃ solutions on a laboratory scale: a traditional batch process and a modern continuous flow method. The continuous flow approach, in particular, offers superior control, safety, and reproducibility, making it highly suitable for quantitative research and drug development applications.[7][8]

Principles of N₂O₃ Synthesis

The formation of this compound is governed by a reversible reaction between nitric oxide (NO) and nitrogen dioxide (NO₂), or its dimer, dinitrogen tetroxide (N₂O₄). The equilibrium is highly temperature-dependent, favoring the formation of N₂O₃ only at low temperatures.[9]

Equilibrium Reaction: NO + NO₂ ⇌ N₂O₃ 2NO₂ ⇌ N₂O₄

Pure N₂O₃ is a deep blue solid or liquid that is only stable below -21°C.[1] Above this temperature, it readily dissociates. However, N₂O₃ can be stabilized in solution, particularly in anhydrous, aprotic organic solvents, allowing for its use at more practical temperatures.[1][10] The stability and concentration are influenced by temperature, solvent properties, and the partial pressure of precursor gases.[9][10]

An alternative and increasingly preferred synthesis route involves the direct reaction of nitric oxide (NO) and oxygen (O₂) in a 4:1 molar ratio, which is highly amenable to continuous flow systems.[4][8]

Flow Synthesis Reaction: 4NO + O₂ → 2N₂O₃

Summary of Synthesis Parameters

Quantitative data for the laboratory-scale synthesis of N₂O₃ solutions are summarized in the table below, providing a comparison between traditional batch and modern continuous flow methodologies.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference(s) |

| Precursors | Nitric Oxide (NO), Nitrogen Dioxide (NO₂) | Nitric Oxide (NO), Oxygen (O₂) | [1],[4] |

| Stoichiometry | Equimolar amounts of NO and NO₂ | 4:1 molar ratio of NO to O₂ | [1],[8] |

| Operating Temp. | Typically < -21°C (as low as -78°C) | Typically 0°C | [1],[8] |

| Solvents | Anhydrous, aprotic (e.g., Toluene, CH₂Cl₂) | Anhydrous, aprotic (e.g., Acetonitrile, CH₂Cl₂) | [1] |

| Concentration | Difficult to control accurately | Precisely tunable, up to 1.0 M | [6],[1] |

| Yield | High, but concentration is variable | Quantitative generation in solution | [7] |

| Key Advantages | Simple setup for small-scale generation | High safety, reproducibility, scalability, precise concentration control | [7],[2] |

| Key Disadvantages | Poor concentration control, headspace issues, instability | Requires specialized equipment (MFCs, pumps) | [1],[8] |

Experimental Protocols

Extreme caution must be exercised when performing these procedures. All work must be conducted in a well-ventilated fume hood by trained personnel. Precursor gases like NO and NO₂ are highly toxic and corrosive. [11]

Protocol 1: Batch Synthesis of N₂O₃ Solution in an Organic Solvent

This protocol describes a traditional method for generating a solution of N₂O₃ for immediate use in subsequent reactions.

Materials:

-

Nitric oxide (NO) gas cylinder with regulator

-

Nitrogen dioxide (NO₂) or Dinitrogen tetroxide (N₂O₄)

-

Anhydrous aprotic solvent (e.g., dichloromethane or toluene), deoxygenated by purging with N₂ or Ar.[1]

-

Three-neck round-bottom flask

-

Gas dispersion tube (fritted bubbler)

-

Low-temperature bath (e.g., dry ice/acetone, -78°C)

-

Standard glassware and cannulation equipment

Procedure:

-

Setup: Assemble the three-neck flask equipped with a gas inlet (connected to the bubbler), a gas outlet leading to a scrubber (e.g., NaOH solution), and a septum for solvent addition.

-

Cooling: Immerse the flask in the low-temperature bath and allow it to cool to -78°C.

-

Solvent Addition: Transfer the desired volume of cold, deoxygenated anhydrous solvent to the flask via a cannula.

-

NO₂ Addition: Condense a known amount of NO₂ gas into the cold solvent or add liquid N₂O₄. The solution will likely turn greenish-brown.

-

N₂O₃ Formation: Slowly bubble NO gas through the cold solution via the gas dispersion tube. The solution should turn a characteristic deep blue, indicating the formation of N₂O₃.[1]

-

Completion: Continue bubbling NO until the desired amount has been added or until the color change is complete. An excess of NO helps to stabilize the N₂O₃ in solution.[1]

-

Usage: The resulting blue solution of N₂O₃ should be used immediately for subsequent chemical reactions, keeping it at low temperature.

Protocol 2: Continuous Flow Synthesis of N₂O₃ Solution

This protocol describes a modern, robust method for the on-demand generation of an anhydrous N₂O₃ solution with precise concentration control.[7][8]

Materials & Equipment:

-

Nitric oxide (NO) gas cylinder with regulator

-

Oxygen (O₂) gas cylinder with regulator

-

Mass Flow Controllers (MFCs) for NO and O₂

-

Solvent pump (e.g., HPLC or syringe pump)

-

Anhydrous aprotic solvent (e.g., acetonitrile)

-

Gas-liquid mixer (e.g., T-mixer or X-mixer)

-

Coiled tube reactor (e.g., PFA or PTFE tubing)

-

Back Pressure Regulator (BPR)

-

Cooling bath (e.g., circulating chiller at 0°C)

Procedure:

-

System Setup: Assemble the flow chemistry platform as depicted in the workflow diagram below. Ensure all connections are secure and leak-tested.

-

Purging: Purge the entire system, including gas lines and the solvent line, with an inert gas (N₂ or Ar) to remove air and moisture.

-

Solvent Flow: Begin pumping the anhydrous solvent through the system at a set flow rate (e.g., 1.0 mL/min). Immerse the coiled reactor in the cooling bath set to 0°C.

-

Gas Flows: Using the MFCs, introduce NO and O₂ gas streams into the mixer. Set the flow rates to achieve a 4:1 molar ratio of NO to O₂.[8] The total gas flow rate will determine the final concentration of the N₂O₃ solution relative to the solvent flow rate.

-

N₂O₃ Generation: The gases mix with the solvent stream, initiating the formation of N₂O₃. The reaction proceeds as the mixture flows through the cooled coiled reactor. The solution will turn deep blue.[7]

-

Stabilization: The system typically reaches a steady state within minutes, providing a continuous output of N₂O₃ solution with a stable concentration (fluctuations often <0.5%).[7]

-

Collection & Use: The output stream from the BPR, a homogeneous and bubble-free blue solution, can be collected for batch reactions or directed into a subsequent flow reactor for continuous processing.[1][7] The concentration can be adjusted by altering the gas-to-liquid flow rate ratios.[1]

Safety and Handling

-

Toxicity: Nitric oxide (NO) and nitrogen dioxide (NO₂) are extremely toxic, corrosive, and fatal if inhaled.[11] this compound is also highly toxic and a strong irritant.[12] All handling must occur in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[11] A properly fitted respirator with a cartridge for acid gases/nitrogen oxides may be required.

-

Oxidizing Agent: N₂O₃ and its precursors are strong oxidizing agents and may cause or intensify fire. Keep away from combustible materials, oil, and grease.[12]

-

Pressure: Work with compressed gas cylinders requires proper training. Secure cylinders and use appropriate regulators.

-

Disposal: Unused N₂O₃ solution and reaction byproducts must be quenched and neutralized properly. A common method is slow addition to a stirred, basic solution (e.g., sodium hydroxide). All waste must be disposed of according to institutional and local regulations.

Visualization of Experimental Workflow

The following diagram illustrates the setup for the continuous flow synthesis of a this compound solution.

Caption: Continuous flow setup for the on-demand synthesis of N₂O₃ solution.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. phys.org [phys.org]

- 3. wpw.bnl.gov [wpw.bnl.gov]

- 4. eurekalert.org [eurekalert.org]

- 5. Unlocking the organic chemistry of N2O3 through continuous flow process technology - Researchers have unlocked the safe preparation and use of an unstable nitrogen oxide derivative with huge potential for synthetic applications [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. This compound [degruyterbrill.com]

- 10. This compound. Part IX. Stability of this compound in solution - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. holstongases.com [holstongases.com]

- 12. NITROGEN TRIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Continuous Flow Generation of Anhydrous Dinitrogen Trioxide (N₂O₃) for Synthetic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrogen trioxide (N₂O₃) is a potent nitrosating agent with significant potential in organic synthesis, particularly for the formation of N-N and N-O bonds. Its anhydrous form is especially valuable as it avoids aqueous workups and side reactions. However, N₂O₃ is notoriously unstable at room temperature, readily dissociating into nitric oxide (NO) and nitrogen dioxide (NO₂), which exists in equilibrium with dinitrogen tetroxide (N₂O₄).[1][2] This inherent instability has historically limited its widespread application in synthetic chemistry.

Continuous flow technology offers a robust solution to safely generate and utilize anhydrous N₂O₃ on demand.[1][2] By leveraging the advantages of micro- and mesofluidic reactors, such as high surface-area-to-volume ratios, excellent heat and mass transfer, and precise control over reaction parameters, the in situ generation of N₂O₃ can be achieved with high efficiency and safety.[1][2] This technology eliminates the need for storing the unstable reagent and allows for its immediate use in subsequent synthetic steps, a critical advantage for process safety and consistency.

These application notes provide detailed protocols for the continuous flow generation of anhydrous N₂O₃ and its application in the synthesis of N-heterocyclic compounds, which are common scaffolds in active pharmaceutical ingredients (APIs).

Advantages of Continuous Flow Generation of Anhydrous N₂O₃

| Feature | Advantage in Continuous Flow |

| Safety | On-demand generation minimizes the inventory of hazardous and unstable N₂O₃. The small reactor volumes mitigate risks associated with exothermic reactions. |

| Control | Precise control over stoichiometry (NO and O₂ flow rates), temperature, and residence time allows for the generation of N₂O₃ solutions with stable and reproducible concentrations. |

| Efficiency | Elimination of the gas phase headspace prevents decomposition and side reactions, leading to higher yields and purity of the desired products.[1][2] |

| Versatility | The generated anhydrous N₂O₃ solution can be directly coupled with downstream reactions for the synthesis of various compounds, including benzotriazoles and sydnones.[1][2] |

| Scalability | Continuous flow processes can be scaled up by extending the operation time or by using larger reactors, facilitating a seamless transition from laboratory to production scale. |

Experimental Protocols

Protocol 1: Continuous Flow Generation of Anhydrous N₂O₃ Solution

This protocol details the on-demand generation of a standardized solution of anhydrous this compound in an organic solvent using a continuous flow setup.

Materials:

-

Nitric oxide (NO) gas cylinder with a regulator

-

Oxygen (O₂) gas cylinder with a regulator

-

Mass flow controllers (MFCs) for NO and O₂

-

High-pressure liquid chromatography (HPLC) pump or syringe pump for solvent delivery

-

T-mixer

-

Coiled reactor (e.g., PFA or PTFE tubing) immersed in a cooling bath

-

Back-pressure regulator (BPR)

-